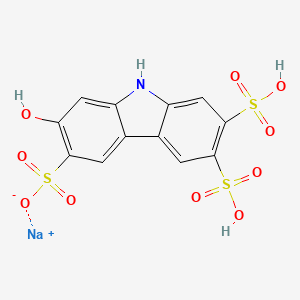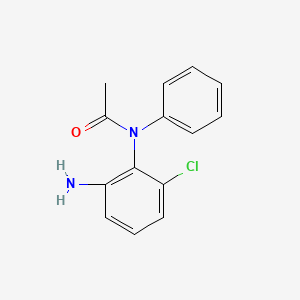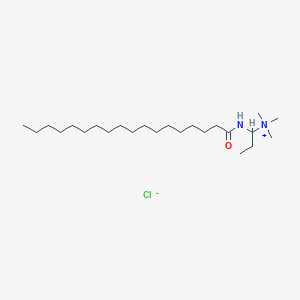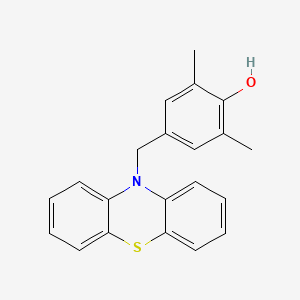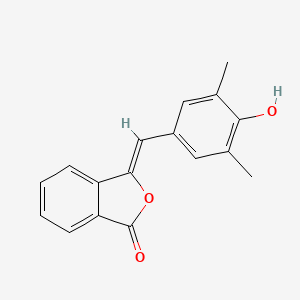
3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring fused with a benzylidene group substituted with hydroxy and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one typically involves the condensation of 4-hydroxy-3,5-dimethylbenzaldehyde with 2-benzofuran-1(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzylidene group can be reduced to form a saturated benzyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-oxo-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one.
Reduction: Formation of 3-(4-hydroxy-3,5-dimethylbenzyl)-2-benzofuran-1(3H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-3,5-dimethylbenzaldehyde
- 2-Benzofuran-1(3H)-one
- 3,5-Dimethyl-4-hydroxybenzonitrile
Uniqueness
3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one is unique due to the presence of both the benzofuran ring and the benzylidene group with hydroxy and dimethyl substitutions. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
69574-09-0 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
(3Z)-3-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C17H14O3/c1-10-7-12(8-11(2)16(10)18)9-15-13-5-3-4-6-14(13)17(19)20-15/h3-9,18H,1-2H3/b15-9- |
Clave InChI |
ANSOBNWAUKQYFV-DHDCSXOGSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1O)C)/C=C\2/C3=CC=CC=C3C(=O)O2 |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C=C2C3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)

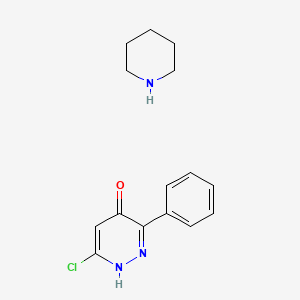
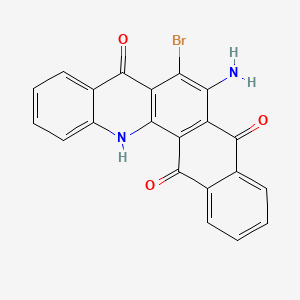


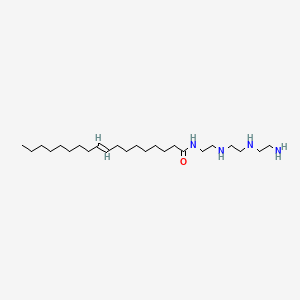
![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)
